
Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA is a complex chemical compound used primarily in scientific research. It is a double cleavable polyethylene glycol linker with three-unit and four-unit polyethylene glycol chains. This compound is utilized in the synthesis of antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs) due to its unique structure and properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The polyethylene glycol chains are then introduced through a series of coupling reactions. The triazole ring is formed via a click chemistry reaction, and the dibenzocyclooctyne (DBCO) group is attached through a copper-free click reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polyethylene glycol derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules, facilitating the formation of stable conjugates.
Biology: Employed in the development of PROTACs, which target specific proteins for degradation.
Medicine: Integral in the creation of antibody-drug conjugates, which are used in targeted cancer therapies.
Industry: Utilized in the production of advanced materials and nanotechnology applications
作用機序
The mechanism of action of Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA involves its role as a linker in conjugates. The compound facilitates the attachment of therapeutic agents to antibodies or other targeting molecules. The valine-citrulline linker is cleavable by proteases, releasing the active drug in the target environment. The triazole and DBCO groups enable click chemistry reactions, forming stable conjugates with high specificity .
類似化合物との比較
Similar Compounds
Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB: Similar structure but lacks the DMEA group.
Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMA: Similar but with a different terminal group.
Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DME: Another variant with a different terminal group
Uniqueness
Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA is unique due to its combination of functional groups, which provide versatility in chemical reactions and applications. The presence of both polyethylene glycol chains enhances solubility and biocompatibility, while the cleavable linkers allow for controlled release of therapeutic agents .
特性
分子式 |
C66H99N13O17 |
|---|---|
分子量 |
1346.6 g/mol |
IUPAC名 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[3-[2-[2-[2-[3-[[3-[5-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]-3,4,5,13-tetrazatetracyclo[13.4.0.02,6.07,12]nonadeca-1(19),2(6),3,7,9,11,15,17-octaen-13-yl]-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate |
InChI |
InChI=1S/C66H99N13O17/c1-47(2)58(62(84)73-53(16-12-25-70-63(67)85)61(83)72-50-20-18-48(19-21-50)46-95-65(87)77(7)29-27-68-6)74-56(81)24-32-89-36-40-93-44-43-92-39-35-88-31-23-55(80)69-26-22-57(82)78-45-49-13-8-9-14-51(49)59-60(52-15-10-11-17-54(52)78)79(76-75-59)30-34-91-38-42-94-41-37-90-33-28-71-64(86)96-66(3,4)5/h8-11,13-15,17-21,47,53,58,68H,12,16,22-46H2,1-7H3,(H,69,80)(H,71,86)(H,72,83)(H,73,84)(H,74,81)(H3,67,70,85)/t53-,58-/m0/s1 |
InChIキー |
JYTHRLPETJLRBH-SRSCFSCASA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C4=C(C5=CC=CC=C52)N(N=N4)CCOCCOCCOCCNC(=O)OC(C)(C)C |
正規SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C4=C(C5=CC=CC=C52)N(N=N4)CCOCCOCCOCCNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


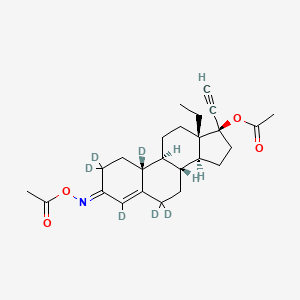
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
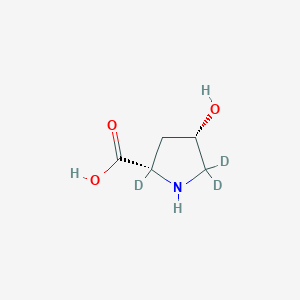
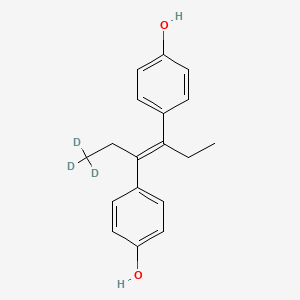
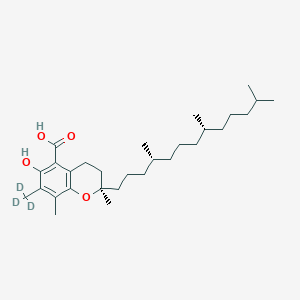
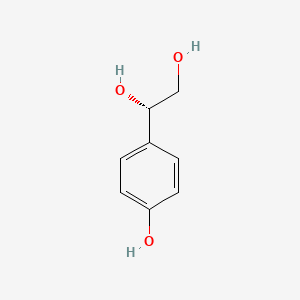

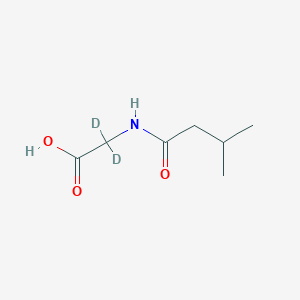

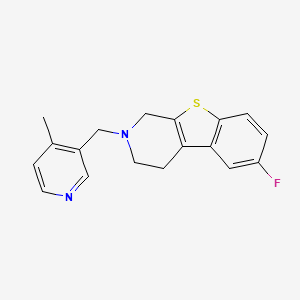
![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)


